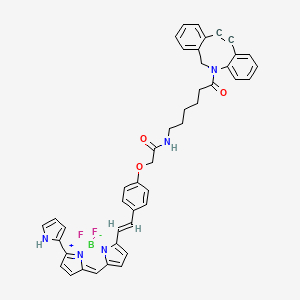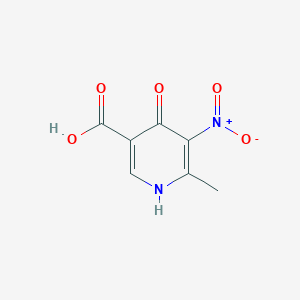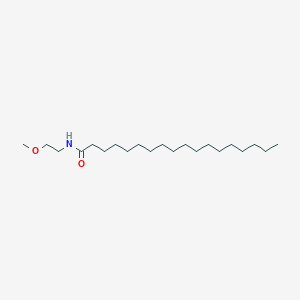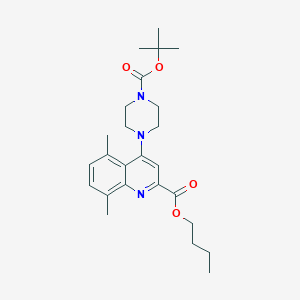
DBCO-PEG8-PFP ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DBCO-PEG8-PFP ester is a polyethylene glycol (PEG) reagent that contains a dibenzocyclooctyne (DBCO) group and a pentafluorophenyl (PFP) ester. The DBCO group is known for its ability to react with azides in copper-free Click Chemistry reactions, while the PFP ester is an active ester that can react with amine groups. This compound is particularly valued for its stability and resistance to hydrolysis, as well as its ability to increase the water solubility of compounds in aqueous media .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-PEG8-PFP ester typically involves the conjugation of a DBCO group to a PEG8 linker, followed by the introduction of a PFP ester. The reaction conditions often include:
Solvent: Organic solvents such as dichloromethane (DCM) or dimethylformamide (DMF).
Temperature: Room temperature to slightly elevated temperatures.
Catalysts: No catalysts are required for the copper-free Click Chemistry reaction between DBCO and azides.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process is optimized for scalability and cost-effectiveness, often involving:
Batch or continuous flow reactors: To maintain consistent reaction conditions.
Purification: Techniques such as column chromatography and recrystallization to achieve high purity levels
Análisis De Reacciones Químicas
Types of Reactions
DBCO-PEG8-PFP ester primarily undergoes:
Substitution Reactions: The PFP ester reacts with amine groups to form stable amide bonds.
Click Chemistry Reactions: The DBCO group reacts with azides to form triazole linkages without the need for a copper catalyst.
Common Reagents and Conditions
Reagents: Azides for Click Chemistry, amines for substitution reactions.
Conditions: Room temperature, organic solvents like DCM or DMF, and sometimes mild heating.
Major Products
Amide Bonds: Formed from the reaction of the PFP ester with amines.
Triazole Linkages: Formed from the reaction of the DBCO group with azides
Aplicaciones Científicas De Investigación
DBCO-PEG8-PFP ester has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex molecules through Click Chemistry.
Biology: Facilitates the labeling and tracking of biomolecules.
Medicine: Employed in drug delivery systems and diagnostics.
Industry: Used in the development of advanced materials and nanotechnology
Mecanismo De Acción
The mechanism of action of DBCO-PEG8-PFP ester involves:
DBCO Group: Reacts with azides to form stable triazole linkages, enabling copper-free Click Chemistry.
PFP Ester: Reacts with amine groups to form stable amide bonds.
PEG8 Linker: Increases water solubility and reduces steric hindrance, facilitating efficient reactions in aqueous media
Comparación Con Compuestos Similares
Similar Compounds
DBCO-PEG2-PFP ester: Similar structure but with a shorter PEG linker.
DBCO-PEG8-NHS ester: Contains an N-hydroxysuccinimide (NHS) ester instead of a PFP ester.
Uniqueness
DBCO-PEG8-PFP ester is unique due to its combination of a long PEG8 linker, which enhances water solubility, and a PFP ester, which provides stability and resistance to hydrolysis. This makes it particularly suitable for applications requiring high stability and solubility .
Propiedades
Fórmula molecular |
C44H51F5N2O12 |
|---|---|
Peso molecular |
894.9 g/mol |
Nombre IUPAC |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C44H51F5N2O12/c45-39-40(46)42(48)44(43(49)41(39)47)63-38(54)13-15-55-17-19-57-21-23-59-25-27-61-29-30-62-28-26-60-24-22-58-20-18-56-16-14-50-36(52)11-12-37(53)51-31-34-7-2-1-5-32(34)9-10-33-6-3-4-8-35(33)51/h1-8H,11-31H2,(H,50,52) |
Clave InChI |
GLCCNJGHFRIUAJ-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC4=C(C(=C(C(=C4F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[6-(1-Methylpyrrol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B13721632.png)

![N,N-Diethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13721640.png)
![2-[4-(5-Hydroxymethylpyridin-3-yl)-pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B13721645.png)

![2-(2-Methoxyethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B13721669.png)
![(2S,3S,4R,5S)-2-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13721680.png)
![4-[2-(2-methoxyethoxy)ethoxy]-4-oxobutanoic acid](/img/structure/B13721687.png)





